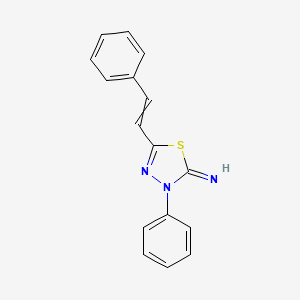
3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine is a heterocyclic compound that contains a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable thiocarbonyl compound, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease pathways. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to the modulation of biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenyl-5-(2-phenylethenyl)-1,2,4-oxadiazole
- 3-Phenyl-5-(2-phenylethenyl)-1,2,4-triazole
- 3-Phenyl-5-(2-phenylethenyl)-1,3,4-oxadiazole
Uniqueness
3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to oxadiazoles and triazoles, thiadiazoles often exhibit different reactivity and interaction profiles, making them valuable in specific applications such as metal coordination and enzyme inhibition.
Propiedades
Número CAS |
112277-61-9 |
|---|---|
Fórmula molecular |
C16H13N3S |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
3-phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2-imine |
InChI |
InChI=1S/C16H13N3S/c17-16-19(14-9-5-2-6-10-14)18-15(20-16)12-11-13-7-3-1-4-8-13/h1-12,17H |
Clave InChI |
QKCIBCBXNKYAGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NN(C(=N)S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
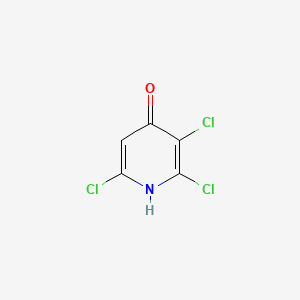
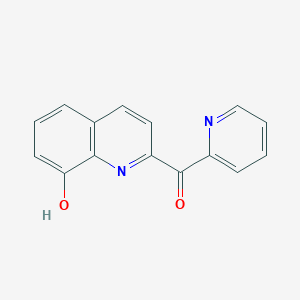
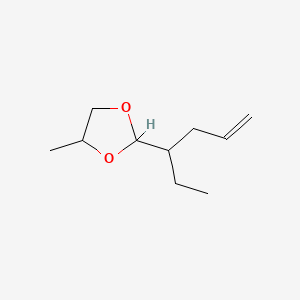

![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)


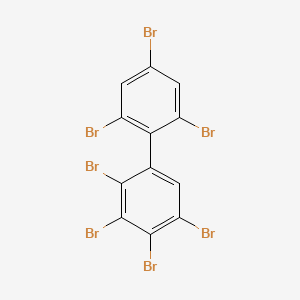
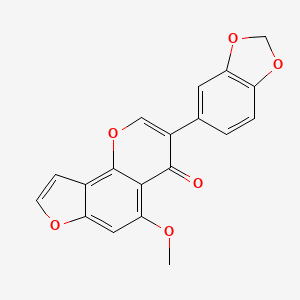
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
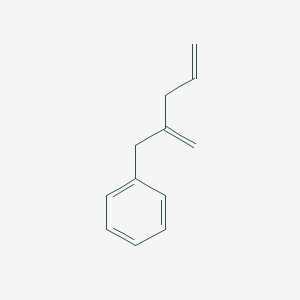

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
